[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine
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Overview
Description
“[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine” is also known as “2-甲酰胺-5-(2-巯基-1,3-噻唑-4-基)-噻吩” in Chinese . It is an intermediate of Arotinolol Hydrochloride , which is a selective β1-adrenergic receptor antagonist clinically used to treat mild to moderate primary hypertension, angina pectoris, rapid heart rhythm disorders, and primary tremors .
Molecular Structure Analysis
The molecular structure of “[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine” can be represented by the InChI code:1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5,12-13H,1H3
. This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms .
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of “[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine,” focusing on six unique fields:
Antimicrobial Agents
Thiazole derivatives, including [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine, have shown significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal medications . Their mechanism often involves disrupting microbial cell walls or interfering with essential enzymes.
Anticancer Research
Thiazole-containing compounds are being explored for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Research has shown that these compounds can target specific cancer cell pathways, making them promising candidates for chemotherapy drugs . The unique structure of thiazoles allows for modifications that enhance their efficacy and reduce side effects.
Anti-inflammatory Agents
Thiazole derivatives have been studied for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory responses . This makes them potential candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease.
Antioxidant Properties
Compounds containing thiazole rings have demonstrated antioxidant activity. They can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders . This antioxidant property is crucial for developing supplements and medications aimed at preventing or managing these conditions.
Neuroprotective Agents
Research has indicated that thiazole derivatives can have neuroprotective effects. They may protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds could be used to develop treatments that slow down the progression of these diseases.
Agricultural Applications
In agriculture, thiazole derivatives can be used as fungicides and pesticides. Their antimicrobial properties help protect crops from fungal infections and pests, improving yield and quality . These compounds can be formulated into sprays or soil treatments to safeguard plants throughout their growth cycle.
Material Science
Thiazole-containing compounds are used in material science for developing new materials with unique properties. For instance, they can be incorporated into polymers to enhance their thermal stability and mechanical strength . These materials have applications in various industries, including electronics, automotive, and aerospace.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9/h2-3,5H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXXKTKEZQJYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine |
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